3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde
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Overview
Description
3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the 2-chloro-6-fluorophenylmethyl intermediate, followed by its reaction with 2,4-dihydroxybenzaldehyde under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzoic acid.
Reduction: 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, potentially modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzoic acid
- 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzyl alcohol
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness
3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of both chloro and fluoro groups enhances its versatility in various chemical transformations and applications.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-11-2-1-3-12(16)9(11)6-10-13(18)5-4-8(7-17)14(10)19/h1-5,7,18-19H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIAXILQCXHSCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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